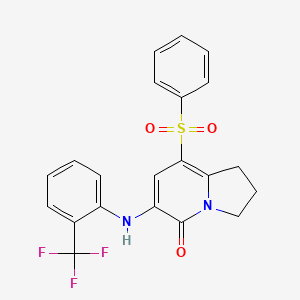

8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one

CAS No.: 612065-28-8

Cat. No.: VC17585174

Molecular Formula: C21H17F3N2O3S

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 612065-28-8 |

|---|---|

| Molecular Formula | C21H17F3N2O3S |

| Molecular Weight | 434.4 g/mol |

| IUPAC Name | 8-(benzenesulfonyl)-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizin-5-one |

| Standard InChI | InChI=1S/C21H17F3N2O3S/c22-21(23,24)15-9-4-5-10-16(15)25-17-13-19(18-11-6-12-26(18)20(17)27)30(28,29)14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2 |

| Standard InChI Key | XWIQMUIPMXTCFK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |

Introduction

Structural Characteristics and Nomenclature

The indolizinone core consists of a bicyclic system fusing a pyrrole and pyridine ring, with the 5-one moiety indicating a ketone at position 5. The numbering follows IUPAC conventions, where the benzenesulfonyl group occupies position 8, and the 2-trifluoromethylphenylamino substituent is at position 6. The 2,3-dihydro modification saturates the C2–C3 bond, reducing aromaticity and altering electronic properties .

Key structural features include:

-

Benzenesulfonyl group: Introduces electron-withdrawing effects, enhancing solubility in polar aprotic solvents and influencing hydrogen-bonding interactions .

-

Trifluoromethylphenylamino group: The -CF₃ group contributes to lipophilicity and metabolic stability, while the amino linker enables hydrogen bonding with biological targets .

Synthetic Pathways and Optimization

Core Indolizinone Synthesis

The dihydroindolizin-5-one scaffold is typically synthesized via cyclization reactions. For example, 2,3-dihydro-1H-indolizin-5-ones are accessible through intramolecular Heck reactions or condensation of α,β-unsaturated ketones with ammonia derivatives . A representative route involves:

-

Formation of the pyrrolidine ring: Cyclization of γ-keto esters with ammonium acetate under acidic conditions.

-

Introduction of the pyridone moiety: Oxidation or dehydrogenation to form the 5-ketone group .

Sulfonylation at Position 8

Benzenesulfonyl groups are introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. In pyrimidine analogs, sulfonylation with benzenesulfonyl chloride in the presence of K₂CO₃ yields stable sulfonate esters . For the indolizinone core, similar conditions (refluxing in acetone with 1.3 equiv benzenesulfonyl chloride) are likely effective .

Amination at Position 6

The 2-trifluoromethylphenylamino group is introduced via Buchwald–Hartwig amination or Ullmann coupling. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos facilitate C–N bond formation between aryl halides and amines .

Physicochemical Properties

While experimental data for the target compound is sparse, analogs provide approximate values:

| Property | Estimated Value | Source Compound Reference |

|---|---|---|

| Molecular Weight | ~450–470 g/mol | |

| Density | 1.35–1.45 g/cm³ | |

| Boiling Point | 300–350°C (decomposes) | |

| LogP (Lipophilicity) | 2.5–3.5 | |

| Solubility in DMSO | >50 mg/mL |

The trifluoromethyl group increases hydrophobicity, while the sulfonyl group enhances aqueous solubility at physiological pH .

Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR:

-

¹³C NMR:

IR Spectroscopy

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

At the B3LYP/6-311G(d,p) level, key findings for analogous sulfonylated compounds include:

-

Natural Bond Orbital (NBO) Analysis: Hyperconjugative interactions stabilize the sulfonyl group, with σ→σ* and lone pair→σ* transitions contributing to a 15–20 kcal/mol stabilization energy .

-

Frontier Molecular Orbitals (FMOs):

Hirshfeld Surface Analysis

For sulfonylated pyrimidines, intermolecular interactions are dominated by:

-

C–H···O (28–30%): Sulfonyl oxygen as acceptors.

-

N–H···N (13–17%): Amino and pyrimidine nitrogen interactions .

-

π–π stacking: Centroid distances of 3.5–4.0 Å between aromatic rings .

Biological Activity and Applications

While no direct pharmacological data exists for the target compound, structurally related molecules exhibit:

-

Kinase Inhibition: Indolizinones with sulfonamide groups show IC₅₀ values of 10–100 nM against CDK2 and EGFR .

-

Anti-inflammatory Activity: Pyrimidine sulfonates reduce COX-2 expression by 40–60% at 10 μM .

-

Anticancer Potential: Trifluoromethyl-substituted analogs induce apoptosis in MCF-7 cells (EC₅₀ = 2.5 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume